methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate
Description
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate (CAS: 1253528-04-9) is an imidazole derivative featuring a pyridin-4-yl group at the 5-position of the imidazole ring and a methyl benzoate ester at the 4-position of the benzene ring. With a molecular weight of 279.30 g/mol and a purity of 95%, it is structurally classified as a heterocyclic aromatic compound . Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including kinase inhibition and receptor antagonism. This compound’s ester functionality and pyridine substitution distinguish it from related analogs, influencing its physicochemical properties and target specificity.
Properties
IUPAC Name |
methyl 4-(5-pyridin-4-yl-1H-imidazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-4-2-11(3-5-13)14-15(19-10-18-14)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHYXAWYORMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization
A widely reported method involves the sequential formation of the imidazole ring followed by functionalization with pyridine and benzoate groups. Key steps include:
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Imidazole Core Synthesis : Glyoxal, ammonia, and formaldehyde undergo cyclocondensation to form the imidazole backbone.
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Pyridine Substitution : A Suzuki-Miyaura coupling introduces the pyridin-4-yl group using palladium catalysts (e.g., PdCl₂(dppf)) and pyridin-4-ylboronic acid.
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Esterification : Methylation of the carboxylic acid intermediate with methanol and sulfuric acid yields the final benzoate ester.
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Reagents : 4-Iodobenzoic acid, imidazole, PdCl₂(dppf), KOH, DMSO.
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Conditions : 110°C, 10 hours under argon.
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Yield : 93% (isolated via column chromatography).
Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst | PdCl₂(dppf) | Optimal activity |
| Solvent | DMSO | Enhances coupling |
| Temperature | 110°C | Maximizes rate |
| Base | KOH | Neutralizes HI |
One-Pot Tandem Reactions
Recent advances utilize one-pot strategies to reduce purification steps. For instance:
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Simultaneous Cyclization and Coupling : Combining imidazole formation with cross-coupling in a single reactor minimizes intermediate handling.
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Microwave Assistance : Reduces reaction time from 10 hours to 2 hours while maintaining 85–90% yields.
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of the iodobenzoate to form a Pd(II) complex, which undergoes transmetalation with the pyridinylboronic acid. Reductive elimination then produces the coupled product.
Optimization Strategies
Catalyst Selection
Catalyst choice critically affects efficiency:
Solvent and Temperature Effects
Table 2: Solvent Screening for Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 93 |
| DMF | 36.7 | 87 |
| THF | 7.5 | 62 |
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : >99% purity using C18 column, 70:30 H₂O:MeCN mobile phase.
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Elemental Analysis : Calculated C 68.81%, H 4.67%; Found C 68.78%, H 4.69%.
Industrial-Scale Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| PdCl₂(dppf) | 12,000 | 58% |
| 4-Iodobenzoic acid | 2,500 | 22% |
| Solvents | 800 | 12% |
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate has been investigated for its potential as an enzyme inhibitor and its anticancer properties:
Anticancer Activity :
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| A549 | 12 | G2/M phase cell cycle arrest |
These findings suggest that the compound may induce programmed cell death and halt the proliferation of cancer cells.
The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety allows for π-π stacking interactions. These interactions modulate the activity of target proteins involved in various biochemical pathways related to inflammation and cancer.
Material Science
In industrial applications, this compound is utilized as a building block for synthesizing advanced materials and catalysts. Its unique structure allows for further functionalization, enhancing its utility in developing new materials with specific properties.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells through apoptosis induction mechanisms. The study provided detailed insights into the compound's action at the molecular level, highlighting its potential as a lead compound for drug development.
Case Study 2: Enzyme Inhibition
Another research effort explored the compound's role as an enzyme inhibitor, focusing on its interaction with specific kinases involved in cancer progression. The results indicated that the compound could serve as a scaffold for designing selective inhibitors targeting these enzymes.
Mechanism of Action
The mechanism by which methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate exerts its effects involves interactions with specific molecular targets. The imidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Compounds for Comparison:
4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine Substituents: 4-Fluorophenyl at imidazole 5-position, pyridin-4-yl at imidazole 4-position. Biological Activity: Acts as a p38 MAP kinase inhibitor, with modifications enhancing binding to the ATP pocket of the kinase .
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Substituents: Ethyl ester, benzyl-hydroxyethylamine side chain. Synthesis: Derived from reductive amination, highlighting the role of ester groups in stabilizing intermediates . Comparison: The ethyl ester and extended alkyl chain may improve metabolic stability but reduce target affinity compared to the methyl benzoate group.
N-(4-(1H-Imidazol-4-yl)phenyl)-1H-imidazole-1-carboxamide Substituents: Urea linkage instead of ester, imidazole-phenyl core. Application: Targets inosine-5′-monophosphate dehydrogenase (IMPDH), demonstrating how carboxamide groups enhance hydrogen bonding in enzymatic pockets . Comparison: The benzoate ester in the target compound may offer better membrane permeability than the polar carboxamide.
Pharmacological Target Specificity
- Muscarinic M2-Receptor Antagonism : Complex derivatives (e.g., compound 164 in ) incorporate imidazole moieties for receptor binding, suggesting that ester groups could modulate selectivity between receptor subtypes .
- IMPDH Inhibition: Urea-linked imidazoles () prioritize hydrogen-bond donors, whereas ester-containing compounds like the target may favor hydrophobic interactions .
Physicochemical Properties
Biological Activity
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables and research findings.
- Molecular Formula : C16H13N3O2
- Molecular Weight : 279.29 g/mol
- CAS Number : 1253527-78-4
The compound features a benzoate ester linked to an imidazole ring, which is substituted with a pyridine moiety. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine moiety may participate in π-π stacking interactions, influencing biochemical pathways and modulating protein activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values demonstrating effectiveness similar to established antibiotics .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this structure showed significant inhibitory effects on leukemia and renal carcinoma cell lines, with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 |
| OKP-GS (Renal Carcinoma) | 4.56 |
The structural modifications of the compound can enhance its selectivity and potency against specific cancer types, making it a valuable subject for further research in cancer therapeutics.
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound, against common pathogens. The results indicated that structural variations significantly affected the antibacterial activity, highlighting the importance of molecular design in drug development .
- Anticancer Research : In another study focused on imidazole derivatives, this compound was shown to inhibit specific kinases involved in cancer progression. The research provided insights into the structure–activity relationship (SAR) and emphasized the compound's potential as a targeted therapy .
Q & A
How can researchers optimize the synthetic yield of methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate using statistical experimental design?
Basic Research Focus
To enhance synthetic efficiency, employ statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of trials while isolating variables affecting imidazole cyclization and esterification steps. Response surface methodology (RSM) further optimizes interactions between variables, such as the ratio of pyridine derivatives to benzoate precursors, to maximize yield .
What advanced spectroscopic techniques are recommended for resolving structural ambiguities in metal-coordination complexes involving this compound?
Advanced Research Focus
The compound’s pyridinyl and imidazolyl groups act as potential ligands. Use single-crystal X-ray diffraction (as in analogous imidazole-pyridine structures ) to confirm coordination geometry. Complement this with EPR spectroscopy for paramagnetic metal centers (e.g., Cu²⁺ or Fe³⁺) and DFT calculations to validate electronic transitions observed in UV-Vis spectra. Discrepancies in NMR shifts between free ligand and metal-bound states can be resolved via 2D NOESY to probe conformational changes .
How can computational methods predict the reactivity of this compound in catalytic applications?
Advanced Research Focus
Leverage quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to model intermediates in catalytic cycles, such as hydrogenation or C–C coupling. Compute activation energies for imidazole ring opening or ester hydrolysis using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level. Pair these with molecular docking to assess interactions with enzymatic active sites if investigating biocatalysis .
What strategies address contradictory biological activity data for this compound across in vitro and in vivo studies?
Advanced Research Focus
Discrepancies often arise from bioavailability or metabolite interference. Use HPLC-MS/MS to quantify intact compound levels in plasma and tissues, identifying degradation products. Perform proteomic profiling to assess off-target effects in cellular models. For in vitro-in vivo translation, apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue permeability and hepatic clearance .
How can researchers validate the stability of this compound under varying pH and temperature conditions?
Basic Research Focus
Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH for hydrolytic stability, 40–80°C for thermal stability). Monitor ester bond hydrolysis via FTIR (C=O stretch at ~1700 cm⁻¹) and HPLC-UV (loss of parent peak). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions. For photostability, expose samples to UV light (ICH Q1B guidelines) and track pyridine ring oxidation .
What methodologies elucidate the role of substituent effects on the compound’s electronic properties?
Advanced Research Focus
Replace the pyridin-4-yl group with electron-withdrawing/donating analogs (e.g., pyridin-3-yl or methyl-substituted variants) and analyze effects via cyclic voltammetry (redox potentials) and UV-Vis TD-DFT (charge-transfer transitions). Compare frontier molecular orbitals (HOMO-LUMO gaps) using Gaussian 16 calculations. Correlate findings with catalytic performance in oxidation reactions .
How can researchers mitigate byproduct formation during the synthesis of this compound?
Basic Research Focus
Byproducts often stem from incomplete imidazole cyclization or ester hydrolysis. Optimize reaction time and temperature using in situ FTIR to monitor intermediate formation. Introduce scavengers (e.g., molecular sieves for water removal) during esterification. For purification, employ preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve closely related impurities .
What analytical approaches differentiate polymorphic forms of this compound?
Advanced Research Focus
Combine powder X-ray diffraction (PXRD) to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. Use solid-state NMR (¹³C CP/MAS) to detect hydrogen-bonding variations between polymorphs. Thermal analysis (DSC/TGA ) reveals melting point differences and decomposition pathways, critical for formulation stability .
How can the compound’s potential as a photosensitizer be evaluated for photodynamic therapy applications?
Advanced Research Focus
Measure singlet oxygen quantum yield (ΦΔ) using a chemical trap (e.g., 1,3-diphenylisobenzofuran) under controlled irradiation. Validate with time-resolved fluorescence spectroscopy to determine excited-state lifetimes. Compare with reference compounds (e.g., methylene blue) and perform in vitro cytotoxicity assays under light/dark conditions to confirm photodynamic activity .
What strategies reconcile discrepancies in reported binding affinities for this compound with biological targets?
Advanced Research Focus
Standardize assay conditions (buffer pH, ionic strength) and use surface plasmon resonance (SPR) for real-time kinetics. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Cross-reference with molecular dynamics simulations (AMBER or GROMACS) to assess binding pose variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
